1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-5-methyl-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
The synthesis of 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentane derivatives and amines.
Reaction Conditions: The key steps involve the formation of the spirocyclic ring system, which can be achieved through cyclization reactions under controlled conditions. Fluorination is typically carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industry: In the materials science industry, it is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane can be compared with other similar compounds, such as:
1,1-Difluoro-6-azaspiro[2.5]octane: This compound has a similar spirocyclic structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.
1,1-Difluoro-5-azaspiro[2.5]octane: This compound also lacks the methyl group and may have different physical and chemical properties.
6-Azaspiro[2.5]octane:
Properties
Molecular Formula |
C8H13F2N |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-5-methyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H13F2N/c1-6-4-7(2-3-11-6)5-8(7,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
UZQMNHGOYKDSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)CC2(F)F |
Origin of Product |
United States |
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